molecular formula C18H20N4O4S2 B4598911 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide

4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide

Cat. No.: B4598911
M. Wt: 420.5 g/mol
InChI Key: CVOMDLFAUGBPPV-UHFFFAOYSA-N
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Description

4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N4O4S2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.09259748 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Biodegradation and Toxicity Studies

Research on related sulfur-containing compounds, such as condensed thiophenes found in petroleum, highlights the significance of studying the biodegradation and toxicity of complex organosulfur compounds. Condensed thiophenes and their biodegradation by various microorganisms indicate the environmental impact and potential remediation strategies for organosulfur pollutants. Such studies could relate to the environmental fate and potential bioremediation applications of similarly structured compounds like the one (Kropp & Fedorak, 1998).

Antineoplastic Potential

The investigation of compounds for antineoplastic (anticancer) properties is a significant area of research. For instance, a series of compounds explored for their cytotoxic properties against cancer cells could provide a basis for evaluating the anticancer potential of complex molecules, including sulfonamide derivatives. Such research underscores the importance of understanding the molecular mechanisms of action, including apoptosis induction and modulation of drug resistance (Hossain et al., 2020).

Advanced Oxidation Processes

The study of advanced oxidation processes for the degradation of recalcitrant compounds, such as acetaminophen in water, offers insights into the environmental and health implications of persistent organic pollutants. This research area emphasizes the need for effective degradation pathways and the identification of by-products, which could be relevant for assessing the environmental stability and degradation of complex sulfonamide derivatives (Qutob et al., 2022).

Properties

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c19-28(24,25)16-7-5-15(6-8-16)21-18(27)20-14-3-1-13(2-4-14)17(23)22-9-11-26-12-10-22/h1-8H,9-12H2,(H2,19,24,25)(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOMDLFAUGBPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.